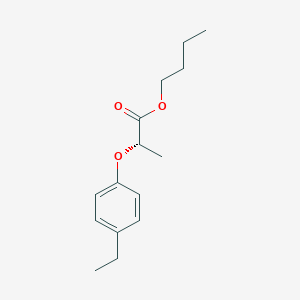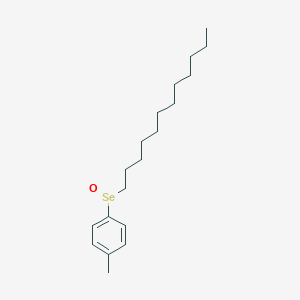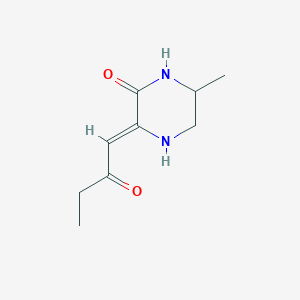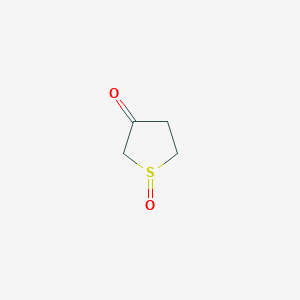
1lambda~4~-Thiolane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1lambda~4~-Thiolane-1,3-dione, also known as sulfolane, is an organosulfur compound with the molecular formula C4H8O2S. It is a cyclic sulfone, characterized by a sulfur atom doubly bonded to two oxygen atoms and singly bonded to two carbon centers. This compound is a colorless liquid commonly used in the chemical industry as a solvent for extractive distillation and chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The original method for synthesizing 1lambda4-Thiolane-1,3-dione involves a cheletropic reaction between butadiene and sulfur dioxide to form sulfolene, which is then hydrogenated using Raney nickel as a catalyst to yield sulfolane . Recent advancements have shown that using Ni-B/MgO as a catalyst can improve both the product yield and the catalyst’s lifetime .
Industrial Production Methods: In industrial settings, the production of 1lambda4-Thiolane-1,3-dione follows similar synthetic routes but on a larger scale. The process involves the continuous hydrogenation of sulfolene in the presence of a catalyst, followed by purification steps to obtain high-purity sulfolane.
Chemical Reactions Analysis
Types of Reactions: 1lambda4-Thiolane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form thiolane derivatives.
Substitution: The sulfone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted sulfolanes depending on the nucleophile used.
Scientific Research Applications
1lambda~4~-Thiolane-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a solvent for extractive distillation and chemical reactions due to its polar aprotic nature.
Biology: Employed in the study of enzyme mechanisms and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Mechanism of Action
The mechanism by which 1lambda4-Thiolane-1,3-dione exerts its effects is primarily through its role as a solvent. Its polar aprotic nature allows it to dissolve a wide range of compounds, facilitating various chemical reactions. The sulfur-oxygen double bond is polar, conferring good solubility in water, while the four-carbon ring provides non-polar stability .
Comparison with Similar Compounds
Methylsulfonylmethane (MSM): Another organosulfur compound with similar solvent properties.
Tetrahydrothiophene: A related cyclic sulfur compound but with different chemical properties.
Sulfolene: The precursor to sulfolane, used in similar applications.
Uniqueness: 1lambda4-Thiolane-1,3-dione stands out due to its unique combination of polar and non-polar properties, making it an excellent solvent for a wide range of applications. Its stability and ability to dissolve both water and hydrocarbons make it particularly valuable in industrial and research settings .
Properties
CAS No. |
188756-09-4 |
|---|---|
Molecular Formula |
C4H6O2S |
Molecular Weight |
118.16 g/mol |
IUPAC Name |
1-oxothiolan-3-one |
InChI |
InChI=1S/C4H6O2S/c5-4-1-2-7(6)3-4/h1-3H2 |
InChI Key |
GPNGIGHFMOHMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


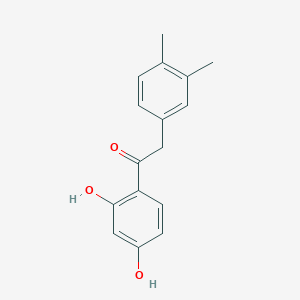
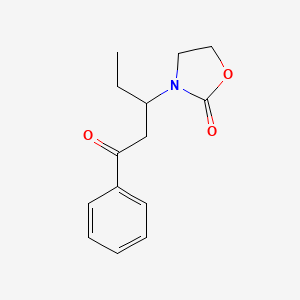
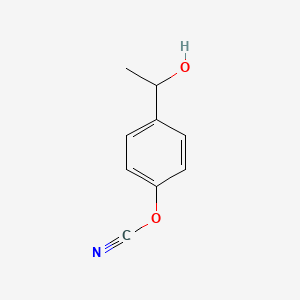
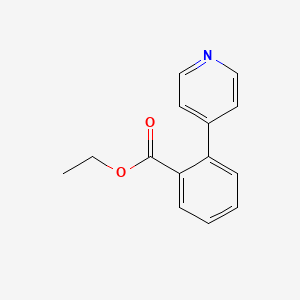
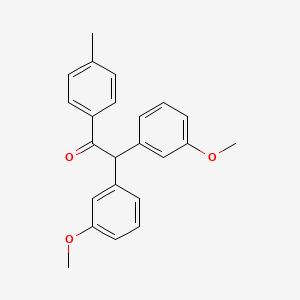
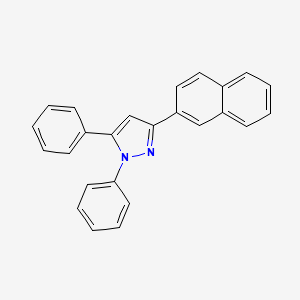
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)
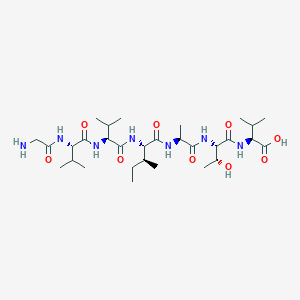

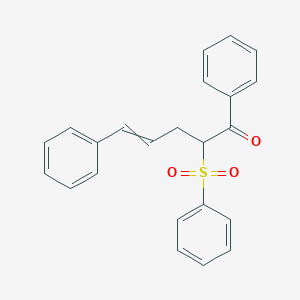
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)
